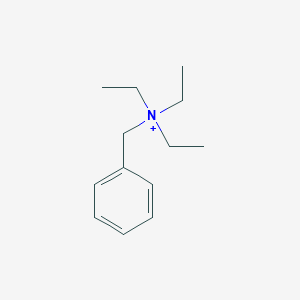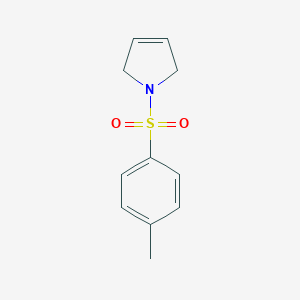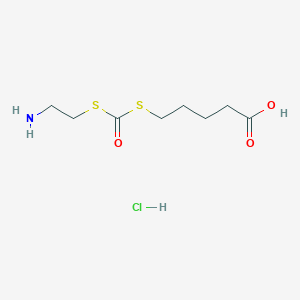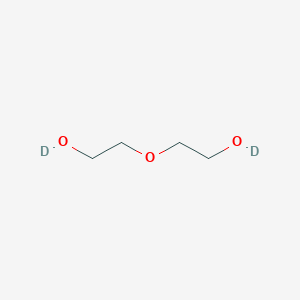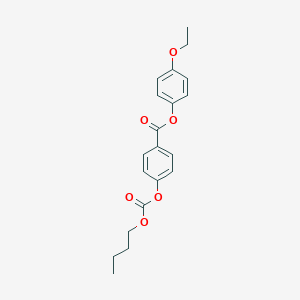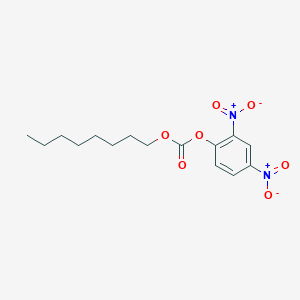
2-甲基-2-苯氧基丙酸乙酯
描述
Ethyl 2-methyl-2-phenoxypropanoate, also known as ethyl mandelate, is a chemical compound that has been widely studied for its potential applications in the field of organic synthesis. This compound is a colorless liquid with a pleasant odor and is commonly used as a flavoring agent in the food industry. In recent years, there has been increased interest in the use of ethyl mandelate as a building block for the synthesis of various organic compounds due to its unique chemical properties.
科学研究应用
活性聚合物的合成
2-甲基-2-苯氧基丙酸乙酯用于合成活性聚合物。 这些聚合物被设计为含有化学活性官能团,这些官能团可用作生化和化学应用中的聚合物试剂或载体 . 该化合物中的酯基为进一步化学修饰提供了多功能的“手柄”,使能够创建针对各种工业和研究目的而定制的具有特定功能的聚合物。
有机合成中间体
作为有机合成中的中间体,2-甲基-2-苯氧基丙酸乙酯可用于将苯氧基丙酸部分引入更大的分子中。 这在合成复杂的有机化合物时特别有用,在这些化合物中,苯氧基丙酸部分可以赋予所需的性质,例如提高溶解度或稳定性 .
药物化学
在药物化学中,2-甲基-2-苯氧基丙酸乙酯作为开发新药的构建块。 其结构易于修饰,使研究人员能够合成具有潜在生物活性的各种衍生物 .
材料科学
该化合物在材料科学中有所应用,特别是在开发具有独特性能的新材料方面。 例如,它可用于合成具有特定机械强度或耐热性的聚合物,这对于创建用于建筑或制造的先进材料非常有价值 .
农业化学
2-甲基-2-苯氧基丙酸乙酯可用于合成农用化学品。 其反应性使其成为创建可能用作杀虫剂或除草剂的化合物的候选者,有助于保护农作物并提高农业生产力 .
催化剂设计
该化合物在催化剂设计领域也具有相关性。它可用于创建配体或中间体,这些配体或中间体对于开发化学反应的催化剂至关重要。 这些催化剂可应用于各种化学过程中以提高效率和选择性 .
聚合物添加剂
在聚合物行业,2-甲基-2-苯氧基丙酸乙酯可以作为添加剂掺入,以改变商业聚合物的性能。 它可以增强诸如柔韧性、耐久性和抗降解性等特性 .
香料和香精行业
最后,由于其可以化学转化为各种酯的潜力,2-甲基-2-苯氧基丙酸乙酯可用于香料和香精行业,为消费品开发新的气味和味道 .
属性
IUPAC Name |
ethyl 2-methyl-2-phenoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11(13)12(2,3)15-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIIOGRUHSJKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171934 | |
| Record name | Deschloroclofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-04-3 | |
| Record name | Deschloroclofibrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deschloroclofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
